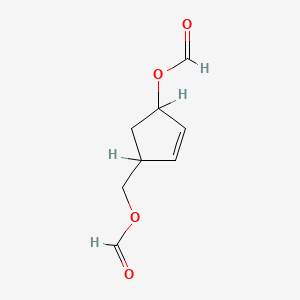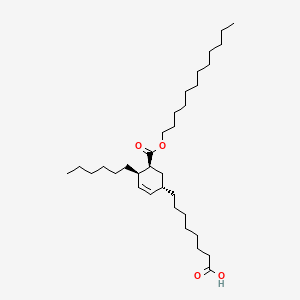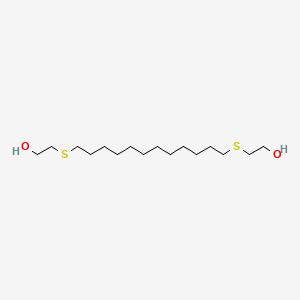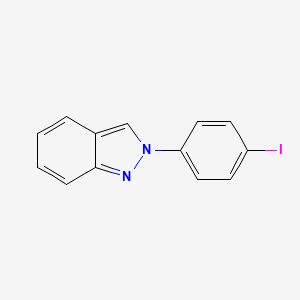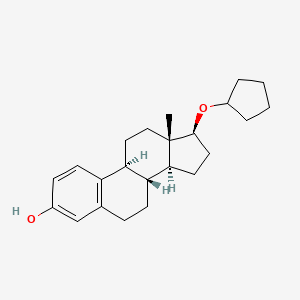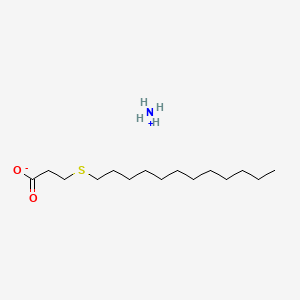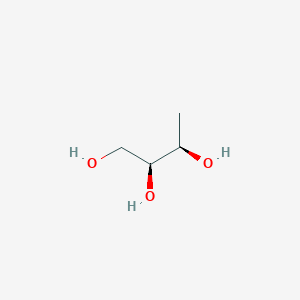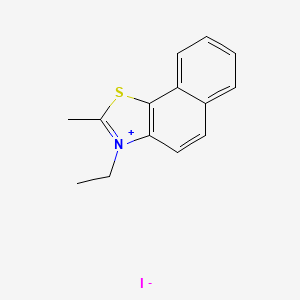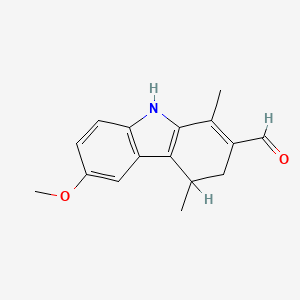
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a methoxy group and a carbaldehyde group attached to the carbazole core.
Vorbereitungsmethoden
The synthesis of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . Further functionalization steps, such as methylation and formylation, are employed to introduce the methoxy and carbaldehyde groups, respectively . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
4,9-Dihydro-6-methoxy-1,4-dimethyl-3H-carbazole-2-carbaldehyde can be compared with other carbazole derivatives, such as:
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-: This compound has a similar structure but lacks the carbaldehyde group.
Indole derivatives: These compounds share the indole core but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72237-78-6 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
6-methoxy-1,4-dimethyl-4,9-dihydro-3H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C16H17NO2/c1-9-6-11(8-18)10(2)16-15(9)13-7-12(19-3)4-5-14(13)17-16/h4-5,7-9,17H,6H2,1-3H3 |
InChI-Schlüssel |
NMQSCTOGZSRWRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


